molecular formula C9H7BrO2 B14147189 2-Bromophenyl prop-2-enoate CAS No. 89670-71-3

2-Bromophenyl prop-2-enoate

Cat. No.: B14147189
CAS No.: 89670-71-3
M. Wt: 227.05 g/mol
InChI Key: VNYTWDAWZSFABS-UHFFFAOYSA-N
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Description

2-Bromophenyl prop-2-enoate, also known as trans-2-bromocinnamic acid, is an organic compound with the chemical formula C9H7BrO2. It is characterized by the presence of a bromine atom and a cinnamic acid group in the trans configuration. This compound is a solid with a pungent odor and is soluble in some organic solvents such as alcohols and ethers, but practically insoluble in water .

Preparation Methods

The preparation of 2-Bromophenyl prop-2-enoate is typically carried out by reacting cinnamic acid with bromine under acidic conditions. The reaction involves the bromination of cinnamic acid, followed by crystallization purification to obtain a product of high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromophenyl prop-2-enoate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 2-Bromophenyl prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer’s . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Bromophenyl prop-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

89670-71-3

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(2-bromophenyl) prop-2-enoate

InChI

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2

InChI Key

VNYTWDAWZSFABS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1Br

Origin of Product

United States

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